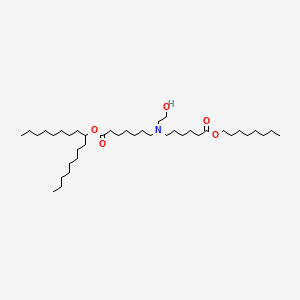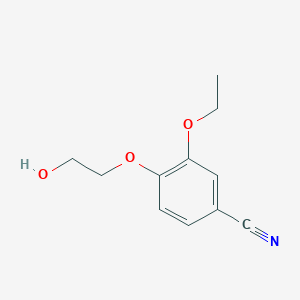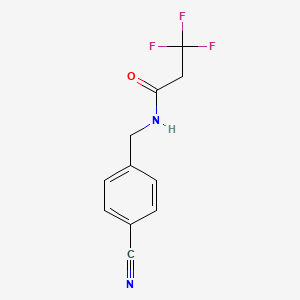
n-(4-Cyanobenzyl)-3,3,3-trifluoropropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Cyanobenzyl)-3,3,3-trifluoropropanamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties. The compound features a cyanobenzyl group attached to a trifluoropropanamide backbone, which imparts distinct chemical and physical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyanobenzyl)-3,3,3-trifluoropropanamide typically involves the reaction of 4-cyanobenzylamine with 3,3,3-trifluoropropanoyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Cyanobenzyl)-3,3,3-trifluoropropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-cyanobenzoic acid.
Reduction: Formation of 4-aminobenzyl-3,3,3-trifluoropropanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(4-Cyanobenzyl)-3,3,3-trifluoropropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism by which N-(4-Cyanobenzyl)-3,3,3-trifluoropropanamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biochemical outcomes. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives: These compounds share the trifluoromethyl group and have been studied for their anticancer activities.
4-Cyanobenzoyl chloride: Similar in structure due to the presence of the cyanobenzyl group, used in organic synthesis.
Uniqueness
N-(4-Cyanobenzyl)-3,3,3-trifluoropropanamide is unique due to its combination of the cyanobenzyl and trifluoropropanamide groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and advanced materials.
Propriétés
Formule moléculaire |
C11H9F3N2O |
|---|---|
Poids moléculaire |
242.20 g/mol |
Nom IUPAC |
N-[(4-cyanophenyl)methyl]-3,3,3-trifluoropropanamide |
InChI |
InChI=1S/C11H9F3N2O/c12-11(13,14)5-10(17)16-7-9-3-1-8(6-15)2-4-9/h1-4H,5,7H2,(H,16,17) |
Clé InChI |
NSFDMUPIHVCAMR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CNC(=O)CC(F)(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1R,2R)-2-Aminocyclohexyl]-N'-[(8+/-,9S)-6'-methoxycinchonan-9-yl]thiourea](/img/structure/B14891802.png)

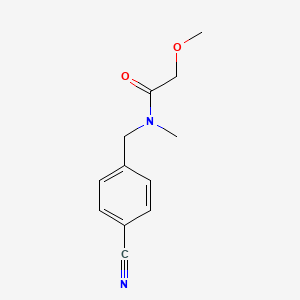
![6-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14891817.png)
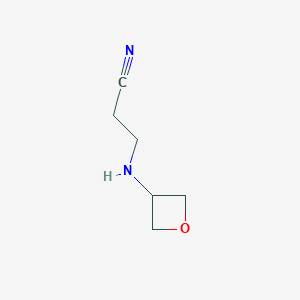
![1-(4-chlorophenyl)-2-oxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indole-3-carbaldehyde](/img/structure/B14891828.png)

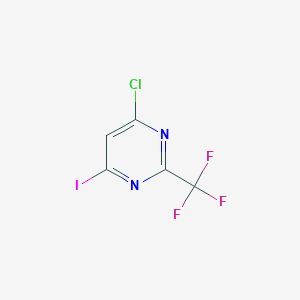

![3-[(3'-Fluoropropoxy)methyl]phenylZinc bromide](/img/structure/B14891851.png)
![(S)-2-([1,1'-Biphenyl]-4-yl)piperidine](/img/structure/B14891853.png)
